Cas no 2034404-05-0 (N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide)
![N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide structure](https://www.kuujia.com/scimg/cas/2034404-05-0x500.png)
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-pyrazolo[1,5-a]pyridin-5-yl-2,1,3-benzothiadiazole-4-sulfonamide
- N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide
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- Inchi: 1S/C13H9N5O2S2/c19-22(20,12-3-1-2-11-13(12)16-21-15-11)17-9-5-7-18-10(8-9)4-6-14-18/h1-8,17H
- InChI Key: XMCDMEPOTQCIBY-UHFFFAOYSA-N
- SMILES: S(C1=C([H])C([H])=C([H])C2C1=NSN=2)(N([H])C1C([H])=C([H])N2C(=C([H])C([H])=N2)C=1[H])(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 511
- XLogP3: 1.5
- Topological Polar Surface Area: 126
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-1058-75mg |
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide |
2034404-05-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6512-1058-25mg |
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide |
2034404-05-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6512-1058-100mg |
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide |
2034404-05-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6512-1058-2mg |
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide |
2034404-05-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6512-1058-10mg |
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide |
2034404-05-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6512-1058-20mg |
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide |
2034404-05-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6512-1058-10μmol |
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide |
2034404-05-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6512-1058-5mg |
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide |
2034404-05-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6512-1058-15mg |
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide |
2034404-05-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6512-1058-40mg |
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide |
2034404-05-0 | 40mg |
$140.0 | 2023-09-08 |
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide Related Literature
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
Additional information on N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide
Introduction to N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide (CAS No. 2034404-05-0)
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide (CAS No. 2034404-05-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural and functional properties, making it a promising candidate for various therapeutic applications. The presence of both pyrazolo[1,5-a]pyridine and benzothiadiazole moieties in its molecular framework imparts distinct pharmacological characteristics that have been the subject of extensive research.
The chemical structure of N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide features a conjugated system that enhances its biological activity. The pyrazolo[1,5-a]pyridine ring is known for its ability to interact with biological targets such as enzymes and receptors, while the benzothiadiazole moiety contributes to the molecule's solubility and stability. These structural features have been leveraged in the development of novel compounds targeting a wide range of diseases.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for kinases and other enzyme targets. N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide has emerged as a key compound in this area due to its ability to modulate the activity of several key enzymes involved in cancer progression. Its sulfonamide group provides a site for selective binding to target proteins, while the aromatic rings facilitate optimal interactions through hydrophobic and π-stacking effects.
One of the most compelling aspects of N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide is its potential in oncology research. Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines by targeting critical signaling pathways. The compound's ability to disrupt oncogenic pathways without significant toxicity has made it an attractive candidate for further development into a therapeutic agent. Additionally, its mechanism of action suggests that it may be effective against drug-resistant cancers, which remains a significant challenge in modern oncology.
The synthesis of N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the pyrazolo[1,5-a]pyridine core through cyclocondensation reactions followed by functionalization with the benzothiadiazole moiety. The introduction of the sulfonamide group is achieved through nucleophilic substitution reactions under controlled pH conditions.
The pharmacokinetic properties of N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide have been thoroughly investigated to optimize its bioavailability and therapeutic efficacy. Preclinical studies have shown that the compound exhibits favorable pharmacokinetic profiles with moderate solubility and reasonable metabolic stability. These properties are crucial for ensuring that the compound reaches its target sites effectively and remains active within the body for an adequate duration.
In addition to its applications in oncology, N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide has shown promise in other therapeutic areas such as inflammation and neurodegenerative diseases. Its ability to modulate inflammatory pathways has been explored in models of chronic inflammation, where it has demonstrated anti-inflammatory effects comparable to existing therapeutics. Furthermore, preliminary studies suggest that it may have neuroprotective properties by interacting with receptors involved in neuronal survival and function.
The future direction of research on N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide includes further optimization of its chemical structure to enhance its pharmacological properties. Computational modeling and high-throughput screening techniques are being employed to identify derivatives with improved potency and selectivity. Additionally, clinical trials are being planned to evaluate its safety and efficacy in human patients suffering from various diseases.
The development of N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-4-sulfonamide represents a significant advancement in pharmaceutical chemistry and medicinal biology. Its unique structural features and versatile biological activities make it a valuable tool for researchers seeking to develop novel therapeutics. As our understanding of disease mechanisms continues to evolve,this compound is poised to play an important role in addressing some of the most pressing challenges in modern medicine.
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